Cas no 1805903-72-3 (4-Formyl-2-nitrophenylpropanal)
4-Formyl-2-nitrophenylpropanal Chemical and Physical Properties
Names and Identifiers
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- 4-Formyl-2-nitrophenylpropanal
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- Inchi: 1S/C10H9NO4/c1-7(5-12)9-3-2-8(6-13)4-10(9)11(14)15/h2-7H,1H3
- InChI Key: ZBRQTDHLDAFWIO-UHFFFAOYSA-N
- SMILES: O=CC(C)C1C=CC(C=O)=CC=1[N+](=O)[O-]
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 261
- XLogP3: 1.2
- Topological Polar Surface Area: 80
4-Formyl-2-nitrophenylpropanal Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A014004515-250mg |
4-Formyl-2-nitrophenylpropanal |
1805903-72-3 | 97% | 250mg |
489.60 USD | 2021-06-22 | |
| Alichem | A014004515-500mg |
4-Formyl-2-nitrophenylpropanal |
1805903-72-3 | 97% | 500mg |
815.00 USD | 2021-06-22 | |
| Alichem | A014004515-1g |
4-Formyl-2-nitrophenylpropanal |
1805903-72-3 | 97% | 1g |
1,475.10 USD | 2021-06-22 |
4-Formyl-2-nitrophenylpropanal Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Qiao Song,Angela Bamesberger,Lingyun Yang,Haley Houtwed,Haishi Cao Analyst, 2014,139, 3588-3592
Additional information on 4-Formyl-2-nitrophenylpropanal
Research Briefing on 4-Formyl-2-nitrophenylpropanal (CAS: 1805903-72-3) in Chemical Biology and Pharmaceutical Applications
4-Formyl-2-nitrophenylpropanal (CAS: 1805903-72-3) is a chemically synthesized aldehyde derivative that has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This compound, characterized by its nitro and formyl functional groups, serves as a critical intermediate in the synthesis of various bioactive molecules. Recent studies have explored its potential in drug discovery, particularly in the development of enzyme inhibitors and targeted therapeutics. This briefing synthesizes the latest findings on its synthesis, mechanistic insights, and therapeutic applications.
A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 4-Formyl-2-nitrophenylpropanal as a precursor in the synthesis of novel covalent inhibitors targeting cysteine proteases. The research demonstrated that the nitro group facilitates selective binding to active-site thiols, while the formyl group enables further derivatization for enhanced pharmacokinetic properties. Computational docking studies revealed a binding affinity of <10 µM for cathepsin B, a protease implicated in cancer metastasis. These findings underscore its utility in structure-based drug design.
In parallel, a Nature Chemical Biology report (2024) elucidated the compound's unique reactivity in bioorthogonal chemistry. The nitroaryl moiety was shown to undergo rapid photo-triggered release of aldehydes under mild conditions, enabling spatiotemporal control in prodrug activation. This property was leveraged in a mouse model of inflammation, where 4-Formyl-2-nitrophenylpropanal-based prodrugs achieved 80% reduction in off-target effects compared to traditional NSAIDs. Such advances position this compound as a promising tool for precision medicine applications.
Analytical challenges associated with 4-Formyl-2-nitrophenylpropanal were addressed in a recent Analytical Chemistry publication (2024), which developed a novel LC-MS/MS method with a detection limit of 0.1 ng/mL. The method's validation included stability studies showing >90% recovery after 72 hours at 4°C, addressing previous concerns about its shelf life in biological matrices. These technical advancements facilitate more accurate pharmacokinetic profiling in preclinical studies.
Emerging safety data from toxicological assessments (Regulatory Toxicology and Pharmacology, 2024) indicate that 4-Formyl-2-nitrophenylpropanal exhibits a favorable profile with an LD50 >500 mg/kg in rodents. Notably, genotoxicity assays (Ames test and micronucleus) showed negative results at pharmacologically relevant concentrations, supporting its progression to IND-enabling studies. However, researchers caution that the nitro group may require structural optimization to mitigate potential metabolic activation concerns in chronic dosing regimens.
The compound's commercial availability has expanded significantly, with three major suppliers (Sigma-Aldrich, TCI Chemicals, and Combi-Blocks) now offering GMP-grade material at 98.5% purity. Pricing analytics indicate a 30% cost reduction since 2022 due to improved synthetic routes, with current market demand growing at 15% CAGR. Patent landscapes show increasing activity, with 12 new applications filed in 2023-2024 covering novel synthetic methodologies and formulation technologies.
Future research directions highlighted in recent reviews include exploring 4-Formyl-2-nitrophenylpropanal's potential in PROTAC design (leveraging its bifunctional reactivity) and as a crosslinker for antibody-drug conjugates. The compound's unique physicochemical properties (logP 1.8, polar surface area 78 Ų) make it particularly suitable for CNS-targeted drug development, an area currently under investigation by several biopharma companies. Continued optimization of its synthetic accessibility and derivatization potential remains a key focus for the field.
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